3,5-Difluoro-2-nitrophenol
Overview
Description
Zolunicant, also known as 18-Methoxycoronaridine, is a derivative of ibogaine. It was developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont in 1996 . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
Mechanism of Action
Target of Action
It is used for research and development purposes , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that nitrophenols typically act through electrophilic substitution, where the nitro group is introduced onto the phenol ring .
Biochemical Pathways
It’s known that nitrophenols can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is 0.61 (iLOGP), indicating moderate lipophilicity . The water solubility of 3,5-Difluoro-2-nitrophenol is 3.05 mg/ml, suggesting it is soluble .
Result of Action
Nitrophenols are generally known to cause oxidative stress and potential dna damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 3,5-Difluoro-2-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenols have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that nitrophenols can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that nitrophenols can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that nitrophenols can be involved in various metabolic pathways and can interact with various enzymes and cofactors
Transport and Distribution
It is known that nitrophenols can interact with various transporters and binding proteins and can have various effects on localization or accumulation
Subcellular Localization
It is known that nitrophenols can be localized to specific compartments or organelles and can have various effects on activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
Zolunicant is synthesized through a multi-step process starting from ibogaineThe reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of zolunicant involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Zolunicant undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to convert zolunicant into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under mild conditions.
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, zolunicant is used as a model compound to study the effects of structural modifications on pharmacological activity. Researchers explore how changes to the molecule’s structure impact its interactions with various receptors and enzymes .
Biology
In biology, zolunicant is used to investigate the mechanisms of addiction and reward pathways. It has been shown to reduce self-administration of addictive substances in animal models, making it a valuable tool for studying addiction .
Medicine
In medicine, zolunicant is being explored as a potential treatment for addiction. Its ability to reduce the self-administration of addictive substances suggests it could be used to help individuals overcome addiction to drugs like morphine, cocaine, and nicotine .
Industry
In industry, zolunicant is used in the development of new pharmaceuticals. Its unique properties make it a valuable starting point for the synthesis of new compounds with potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ibogaine: The parent compound from which zolunicant is derived. It has similar anti-addictive properties but also has hallucinogenic effects.
Noribogaine: A metabolite of ibogaine with similar pharmacological properties but reduced hallucinogenic effects.
18-Methoxycoronaridine: Another derivative of ibogaine with similar anti-addictive properties.
Uniqueness of Zolunicant
Zolunicant is unique in its ability to reduce self-administration of a wide range of addictive substances without producing hallucinogenic effects. This makes it a promising candidate for the development of new treatments for addiction .
Properties
IUPAC Name |
3,5-difluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHPNDCQUCZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473712 | |
Record name | 3,5-difluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151414-46-9 | |
Record name | 3,5-difluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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